Ammonia isopropylalcohol

Description

Definitional Framework and Chemical Speciation in Ammonia-Isopropanol Solutions

An ammonia-isopropyl alcohol solution is a system where gaseous ammonia (B1221849) (NH₃) is dissolved in isopropyl alcohol ((CH₃)₂CHOH), also known as isopropanol (B130326) or 2-propanol. researchgate.netglindiachemicals.com These solutions are colorless, volatile liquids that possess a strong, characteristic ammoniacal odor. glindiachemicals.com The system is fully miscible, meaning ammonia can dissolve in isopropanol in all proportions, creating a homogeneous solution suitable for various non-aqueous applications. glindiachemicals.com

The chemical speciation within this system is primarily governed by the interactions between the ammonia and isopropanol molecules. Ammonia, a polar molecule with a lone pair of electrons on the nitrogen atom, acts as a Lewis base. Isopropyl alcohol, a polar protic solvent, can act as a weak acid. In the solution, ammonia molecules are solvated by isopropanol molecules.

Unlike in aqueous solutions where ammonia establishes an equilibrium with ammonium (B1175870) hydroxide (B78521) (NH₄OH) and subsequently ammonium (NH₄⁺) and hydroxide (OH⁻) ions, the speciation in isopropanol is different. While isopropanol is a protic solvent, it is significantly less acidic than water. Therefore, the formation of the ammonium ion (NH₄⁺) and the isopropoxide ion ((CH₃)₂CHO⁻) occurs to a much lesser extent. The primary species present are solvated ammonia and isopropanol molecules. However, the solution exhibits basic properties due to the lone pair of electrons on the ammonia, which can readily accept a proton, making it an effective base for various chemical reactions. glindiachemicals.com

Under certain conditions, particularly in the presence of a catalyst and at elevated temperatures, ammonia and isopropyl alcohol can react to form isopropylamines. wikipedia.orggoogle.com This reaction involves the substitution of the hydroxyl group of the alcohol with an amino group, leading to the formation of mono-, di-, and tri-isopropylamines and water. wikipedia.orggoogle.com The extent of this reaction depends on the specific conditions, but it represents a key aspect of the chemical speciation in reactive ammonia-isopropanol systems.

The physical and chemical properties of ammonia-isopropanol solutions are summarized in the table below.

| Property | Description | Reference(s) |

| Physical State | Colorless, volatile liquid | glindiachemicals.com |

| Odor | Strong, pungent, ammonia-like | glindiachemicals.com |

| Miscibility | Fully miscible | glindiachemicals.com |

| Basicity | Acts as a strong base | glindiachemicals.com |

| Reactivity | Functions as a nucleophile and base | glindiachemicals.com |

| Primary Species | Solvated NH₃ and (CH₃)₂CHOH | quora.com |

| Potential Reaction Products | Isopropylamines, water | wikipedia.orggoogle.com |

Historical Development of Ammonia-Isopropyl Alcohol Applications in Synthetic Chemistry

The use of ammonia and isopropyl alcohol in chemical synthesis has a history rooted in the development of industrial organic chemistry. While the individual components have been staples in chemical processes for over a century, their combined use in a single system has evolved with the need for specific reaction conditions.

A significant historical application is in the synthesis of amines. A U.S. patent filed in 1942 describes the reaction of isopropyl alcohol with ammonia over a dehydrating or hydrogenating catalyst to produce a mixture of mono- and di-isopropylamines. google.com This process highlights an early industrial recognition of the reactivity of the ammonia-isopropanol system for creating valuable chemical intermediates. google.com

The broader context of using ammonia and alcohols in synthesis includes named reactions where similar reagents and conditions are employed. For instance, the Leuckart reaction , discovered by Rudolf Leuckart, involves the reductive amination of aldehydes and ketones using ammonium formate (B1220265) or formamide. wikipedia.org This reaction, which can be performed at elevated temperatures, is conceptually related to the direct amination of alcohols, showcasing the long-standing use of ammonia sources for amine synthesis. wikipedia.org

Another relevant historical reaction is the Meerwein-Ponndorf-Verley (MPV) reduction , independently discovered in 1925. wikipedia.org This reaction uses an aluminum alkoxide catalyst, often aluminum isopropoxide in isopropanol, to reduce aldehydes and ketones to alcohols. wikipedia.org While ammonia is not a direct reactant, the use of isopropanol as both a solvent and a hydride source in the presence of a metal alkoxide demonstrates the historical importance of isopropanol in key organic transformations. wikipedia.orgorganic-chemistry.org

The development of these and similar reactions laid the groundwork for the more specialized use of ammonia-isopropanol solutions as a non-aqueous basic medium for a variety of organic syntheses, including amination and base-catalyzed reactions. glindiachemicals.com

Scholarly Significance and Research Trajectories of Ammonia-Isopropanol Systems

The scholarly significance of ammonia-isopropyl alcohol systems extends into several contemporary research areas, driven by the need for specialized solvent properties and reaction environments.

One area of significant research is in soil science , where a mixture of isopropanol and aqueous ammonia is used as an effective solvent for extracting organic compounds responsible for soil water repellency. researchgate.netresearchgate.net This amphiphilic solvent mixture can effectively remove non-polar, water-repellent substances from soil particles, allowing for their characterization and a better understanding of soil hydrology. researchgate.netgrdc.com.au

In the field of catalysis , ammonia-isopropanol systems are relevant to the synthesis of amines and other nitrogen-containing compounds. Research has focused on developing heterogeneous catalysts, such as nickel-based catalysts, for the amination of isopropanol to isopropylamine (B41738). researchgate.net These studies aim to understand the reaction mechanisms and improve the efficiency and selectivity of the catalytic process. researchgate.net The system's role in the broader context of biomass conversion is also being explored, where the reduction of biomass-derived carbonyl compounds can be achieved using isopropanol as a hydrogen donor in reactions like the MPV reduction. acs.org

A burgeoning area of research is in energy and materials science , particularly in the context of the hydrogen economy. Ammonia is considered a promising carrier for hydrogen due to its high hydrogen density and established infrastructure for production and transport. mdpi.commdpi.com Research is ongoing to develop efficient methods for hydrogen release from ammonia. While not a direct application of the ammonia-isopropanol solution, the fundamental chemistry of ammonia and alcohols is relevant to this field. For instance, recent studies have investigated the use of sodium borohydride (B1222165) in isopropanol for controlled hydrogen generation. thieme-connect.com

Furthermore, advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are being employed to study reactions in ammonia-alcohol solutions. stanford.eduacs.org These methods allow for the direct detection and quantification of ammonia and its reaction products in various electrolytes, including alcohols, which is crucial for monitoring reaction progress and understanding mechanisms in areas like electrochemical ammonia synthesis. stanford.edunih.gov

The following table summarizes some of the key research findings and applications of ammonia-isopropanol systems.

| Research Area | Application/Finding | Key Research Focus | Reference(s) |

| Soil Science | Extraction of hydrophobic organic matter from soil | Understanding soil water repellency | researchgate.netresearchgate.netgrdc.com.au |

| Catalysis | Synthesis of isopropylamines from isopropanol and ammonia | Development of efficient heterogeneous catalysts | researchgate.net |

| Biomass Conversion | Reduction of biomass-derived carbonyls | Use of isopropanol as a hydrogen donor | acs.org |

| Hydrogen Storage | Development of hydrogen carriers | Investigating hydrogen release from chemical hydrides in alcohol solvents | mdpi.commdpi.comthieme-connect.com |

| Analytical Chemistry | Detection and quantification of ammonia in solutions | Application of NMR spectroscopy in non-aqueous electrolytes | stanford.eduacs.orgnih.gov |

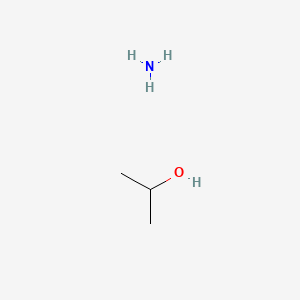

Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O.H3N/c1-3(2)4;/h3-4H,1-2H3;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQCTWHSWXCZHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79771-08-7 | |

| Record name | 2-Propanol, reaction products with ammonia, distn. residues | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79771-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, reaction products with ammonia, distn. residues | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079771087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, reaction products with ammonia, distn. residues | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Pathways and Mechanistic Investigations of Amination Reactions with Isopropyl Alcohol and Ammonia

Catalytic Amination of 2-Propanol with Ammonia (B1221849)

The direct amination of 2-propanol (isopropanol) with ammonia is a key industrial process for the synthesis of monoisopropylamine (MIPA) and diisopropylamine (B44863) (DIPA). This transformation is typically achieved through reductive amination, a process that relies heavily on the performance of specialized catalysts. The general mechanism involves the initial dehydrogenation of the alcohol to a ketone, followed by condensation with ammonia to form an imine, which is then hydrogenated to the final amine product. mdpi.com

Heterogeneous Catalysis for Primary and Secondary Isopropylamine (B41738) Synthesis

Heterogeneous catalysts are favored in industrial settings for the amination of alcohols due to their robustness, ease of separation from the reaction products, and potential for regeneration and reuse. encyclopedia.pub The reaction is typically conducted in a fixed-bed reactor under hydrogen and ammonia flow. The mechanism on these solid catalysts is generally accepted to proceed via a "dehydrogenation-iminization-hydrogenation" pathway. researchgate.net In the case of 2-propanol, it is first dehydrogenated on the catalyst's metal sites to form acetone (B3395972). The acetone then reacts with ammonia to form an imine, which is subsequently hydrogenated to yield isopropylamine. mdpi.com

Commonly employed catalysts are based on non-noble metals like nickel (Ni) and cobalt (Co) supported on high-surface-area materials such as gamma-alumina (γ-Al₂O₃) or silica (B1680970) (SiO₂). mdpi.comarabjchem.org The presence of hydrogen in the reaction system is often crucial, not just for the final hydrogenation step, but also to maintain the catalyst in its active metallic state and prevent deactivation caused by the formation of metal nitrides from ammonia. researchgate.net

The choice of catalyst and reaction conditions significantly influences both the conversion of 2-propanol and the selectivity towards the desired primary (MIPA) or secondary (DIPA) amine.

Table 1: Performance of Heterogeneous Catalysts in the Amination of 2-Propanol

| Catalyst | Temperature (°C) | 2-Propanol Conversion (%) | Isopropylamine Selectivity (%) | Reference |

|---|---|---|---|---|

| 17 wt% Ni/γ-Al₂O₃ | 170 | 90 | 80 | arabjchem.org |

| 23 wt% Co/γ-Al₂O₃ | 190 | 81.5 | 71.7 | arabjchem.org |

Research has shown that for Ni/γ-Al₂O₃ catalysts, a nickel loading of around 17 wt% provides a good dispersion of active sites, leading to high conversion and selectivity. encyclopedia.pubarabjchem.org Similarly, for Co/γ-Al₂O₃ catalysts, a cobalt loading of 23 wt% has been identified as optimal, demonstrating high activity and long-term stability. researchgate.net

Homogeneous Catalytic Systems for Selective Amination

While heterogeneous catalysis dominates industrial applications, homogeneous catalysts, typically based on noble metal complexes of ruthenium (Ru) or iridium (Ir), have also been investigated for alcohol amination. mdpi.com These systems often operate via a "hydrogen borrowing" or "hydrogen transfer" mechanism, where the catalyst facilitates the initial dehydrogenation of the alcohol and then uses the "borrowed" hydrogen to reduce the in-situ formed imine. mdpi.com

However, the application of homogeneous catalysts for the amination of secondary alcohols like 2-propanol is less common and can be less efficient compared to their use with primary alcohols. google.com A significant challenge with homogeneous systems is the difficulty in separating the catalyst from the product mixture, which complicates purification and catalyst recycling, hindering large-scale industrial adoption. mdpi.com Despite these drawbacks, research into homogeneous catalysts continues, driven by their potential for high selectivity under milder reaction conditions.

Reaction Kinetics and Thermodynamic Considerations in Amination Processes

The partial pressure of the reactants plays a critical role in the reaction kinetics and product selectivity. For instance, in the amination of 2-propanol over Co/γ-Al₂O₃ catalysts, increasing the partial pressure of ammonia was found to increase the selectivity for isopropylamine while suppressing the formation of the acetone by-product. encyclopedia.pub This is because an excess of ammonia favors the reductive amination of the intermediate acetone, pushing the reaction towards the desired amine product. encyclopedia.pub

Alternative Routes for Isopropyl Amine Derivatives Synthesis

Beyond the direct amination of 2-propanol, other synthetic strategies are employed to produce structurally related amino alcohols, such as isopropanolamines.

Synthesis of Isopropanolamine from Propylene (B89431) Oxide and Ammonia

Isopropanolamines, which include monoisopropanolamine (MIPA), diisopropanolamine (B56660) (DIPA), and triisopropanolamine (B86542) (TIPA), are commercially important alkanolamines. They are synthesized by the reaction of propylene oxide with aqueous or liquid ammonia. patsnap.comatamanchemicals.comguidechem.com This reaction is a nucleophilic ring-opening of the epoxide by ammonia.

The reaction typically produces a mixture of MIPA, DIPA, and TIPA. guidechem.com The product distribution is highly dependent on the molar ratio of ammonia to propylene oxide. A high molar ratio of ammonia to propylene oxide favors the formation of the primary amine, monoisopropanolamine. google.com The reaction is generally carried out at elevated temperatures (130-180 °C) and high pressures (11-20 MPa) to maintain the reactants in the liquid phase. google.com Water can act as a catalyst in this process. google.com

Table 2: Synthesis of Isopropanolamine from Propylene Oxide and Ammonia

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Reactants | Propylene Oxide, Ammonia | Product mixture of MIPA, DIPA, TIPA. Conversion of propylene oxide can reach 98.8%. Selectivities: MIPA (49.3%), DIPA (45.5%), TIPA (5.3%) under specific lab conditions. | oriprobe.com |

| Temperature | 32 °C (lab scale) to 180 °C (industrial) | ||

| Pressure | Up to 20 MPa | ||

| Ammonia/Propylene Oxide Molar Ratio | 6:1 to 10:1 (industrial) |

Multi-Component Reactions Involving Ammonia and Isopropyl Alcohol

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a product that incorporates atoms from all starting materials. scielo.br While there are no prominent named MCRs that directly use both ammonia and isopropyl alcohol as the primary building blocks, components derived from them can participate in such reactions.

For example, the acetone formed from the dehydrogenation of isopropyl alcohol can be a substrate in MCRs. The Mannich reaction, a classic three-component reaction, involves an amine (like ammonia), a non-enolizable aldehyde, and a compound with an active hydrogen, such as a ketone. nih.gov In this context, acetone could react with ammonia and an aldehyde (e.g., formaldehyde) to form a β-amino-ketone.

Byproduct Formation and Selectivity Control in Ammonia-Isopropyl Alcohol Reactions

Di-isopropylamine (DIPA) is a common byproduct in the synthesis of isopropylamine from isopropyl alcohol and ammonia. researchgate.net Its formation typically occurs through consecutive reactions involving the primary product, monoisopropylamine (MIPA).

The generally accepted mechanism for the amination of alcohols involves three main steps:

Condensation: The acetone intermediate then reacts with ammonia to form an imine. researchgate.net

Hydrogenation: The imine is subsequently hydrogenated to the primary amine, MIPA. researchgate.net

DIPA is formed when the MIPA, instead of ammonia, reacts with the acetone intermediate. This condensation reaction forms a new, larger imine, which is then hydrogenated to yield DIPA. researchgate.net Alternatively, MIPA can react with another molecule of isopropyl alcohol, following a similar sequence of dehydrogenation, condensation, and hydrogenation. The formation of secondary amines is a common issue in such reactions and can lead to lower yields of the desired primary amine. google.com

The reaction conditions play a significant role in the prevalence of DIPA formation. Higher reaction temperatures can favor the further reaction of MIPA to form DIPA.

Several strategies are employed to minimize the formation of DIPA and other undesired byproducts, thereby enhancing the selectivity towards MIPA.

Control of Reaction Conditions:

Reactant Ratio: Increasing the molar ratio of ammonia to isopropyl alcohol is a key strategy. encyclopedia.pub An excess of ammonia in the reaction system helps to suppress the formation of secondary and tertiary amines by increasing the probability that the acetone intermediate will react with ammonia rather than the MIPA product. researchgate.netencyclopedia.pub

Temperature: While higher temperatures can increase the reaction rate, excessive temperatures can also promote side reactions, leading to a decrease in selectivity for the primary amine. encyclopedia.pub Therefore, optimizing the reaction temperature is crucial. For instance, in one process, converting byproducts back to isopropylamine was achieved at temperatures between 140-150°C. google.com

Pressure: The partial pressure of the reactants can also influence selectivity. Increasing the partial pressure of ammonia has been shown to gradually increase the selectivity for isopropylamine while decreasing the formation of the acetone byproduct. encyclopedia.pubmdpi.com

Catalyst Design: The choice and design of the catalyst are critical for controlling selectivity.

Catalyst Composition: Nickel-based catalysts are commonly used due to their good activity and high selectivity for primary amines. encyclopedia.pub Catalysts containing metals like copper, nickel, or cobalt are often employed. google.comscribd.com The specific formulation, such as a Ni/LaAlSiO catalyst, can exhibit high activity and selectivity due to its surface basicity, which promotes the desorption of the desired isopropylamine product and inhibits its further reaction to DIPA. researchgate.net

Support Material: The support material, such as alumina (B75360) (Al₂O₃) or silica (SiO₂), also plays a role. The acidity and basicity of the support can influence the reaction pathways. encyclopedia.pub Strongly basic surfaces can promote the desorption of MIPA, preventing it from reacting further to form DIPA. researchgate.net

The effectiveness of these mitigation strategies can be seen in the data from various studies, which show how different catalysts and conditions affect the conversion of isopropyl alcohol and the selectivity towards MIPA.

Table 1: Effect of Catalyst and Conditions on Isopropyl Alcohol (IPA) Amination

| Catalyst | Temperature (°C) | IPA Conversion (%) | MIPA Selectivity (%) | Key Findings |

|---|---|---|---|---|

| Ni-0.3Fe/Al₂O₃ | 150 | 95.6 | 83.0 | Maintained high conversion and selectivity over 100 hours. mdpi.com |

| Co(23)Al₂O₃ | 210 | ~Constant | Increased with NH₃ pressure | Excess ammonia promotes the reductive amination of the acetone intermediate. mdpi.com |

Physicochemical Behavior and Interaction Studies Within Ammonia Isopropanol Solutions

Intermolecular Interactions in Ammonia-Isopropanol Mixtures

The primary intermolecular forces at play in ammonia-isopropanol solutions are hydrogen bonds, dipole-dipole interactions, and London dispersion forces. libretexts.orglibretexts.org Both ammonia (B1221849) (NH₃) and isopropanol (B130326) (C₃H₈O) are capable of hydrogen bonding. savemyexams.comacs.org Isopropanol has a hydroxyl (-OH) group, where the hydrogen atom is bonded to a highly electronegative oxygen atom. savemyexams.com Similarly, the hydrogen atoms in ammonia are bonded to a nitrogen atom, which is also significantly electronegative. libretexts.orgsavemyexams.com

In addition to hydrogen bonding, both ammonia and isopropanol are polar molecules, leading to dipole-dipole interactions. The weaker London dispersion forces are also present, arising from temporary fluctuations in electron distribution in the molecules. libretexts.org These collective interactions influence the physical properties of the mixture, such as its boiling point and solubility. glindiachemicals.comlibretexts.orgsigmaaldrich.com

Role of Ammonia-Isopropanol as a Nonaqueous Solvent System

The ammonia-isopropanol mixture serves as a valuable nonaqueous solvent system, offering a medium that can prevent unwanted side reactions associated with water. glindiachemicals.com Liquid ammonia itself is a well-studied nonaqueous solvent, capable of dissolving a range of ionic and organic compounds due to its ability to form hydrogen bonds. libretexts.orgedurev.in When combined with isopropanol, the resulting solution is fully miscible and suitable for various non-aqueous applications in organic chemistry. glindiachemicals.com

This solvent system is particularly useful for reactions where the reactants or products are sensitive to water. The volatility of both components also means the solvent can be easily removed after a reaction is complete. glindiachemicals.com The dielectric constant of ammonia is lower than that of water, which makes it a poorer solvent for ionic substances but a better solvent for many organic compounds. edurev.in The properties of the mixed solvent system, such as polarity and solvating power, can be tuned by varying the relative proportions of ammonia and isopropanol.

Physicochemical Properties of Ammonia-Isopropanol Solutions

| Property | Description | Reference(s) |

| Physical State | Colorless, volatile liquid with a strong ammonia odor. | glindiachemicals.com |

| Solubility | Fully miscible in isopropanol and other organic solvents. | glindiachemicals.comsigmaaldrich.com |

| Boiling Point | A 2.0 M solution in isopropanol has a boiling point of approximately 50 °C. | sigmaaldrich.com |

| Density | A 2.0 M solution in isopropanol has a density of 0.773 g/mL at 25 °C. | sigmaaldrich.comfishersci.se |

Basicity and Nucleophilicity of Ammonia in Isopropanol Medium

In the isopropanol medium, ammonia acts as a strong base and a good nucleophile. glindiachemicals.com Its basicity is a key feature, making the solution effective for base-catalyzed reactions and deprotonations. glindiachemicals.com The basic strength of ammonia allows it to deprotonate various organic compounds.

As a nucleophile, ammonia's nitrogen atom has a lone pair of electrons that can attack electron-deficient centers. libretexts.org Because nitrogen is less electronegative than oxygen, ammonia is generally a better nucleophile than water. libretexts.orgstpeters.co.in In the context of nucleophilic substitution reactions, ammonia can displace leaving groups from alkyl halides to form amines. libretexts.org However, the newly formed amine can also act as a nucleophile, potentially leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org

The nonaqueous nature of the isopropanol solvent is advantageous as it does not compete with ammonia as a nucleophile to the same extent that water would. glindiachemicals.com

Solvation Effects and Their Influence on Chemical Reactivity

Solvation plays a critical role in chemical reactions by influencing the stability of reactants, transition states, and products. researchgate.net In the ammonia-isopropanol system, the solvent molecules surround the solute molecules or ions, a process that can significantly affect reaction rates and pathways. researchgate.netresearchgate.net

The ability of both ammonia and isopropanol to form hydrogen bonds and engage in dipole-dipole interactions allows for effective solvation of a variety of species. jove.com For instance, in reactions involving charged species, the polar nature of the solvent can stabilize the developing charges in the transition state, thereby lowering the activation energy and increasing the reaction rate. researchgate.net

The specific interactions between the solvent and the reacting species can be complex. The composition of the solvent can alter the relative stabilization of the initial and transition states of a reaction. researchgate.net For example, studies on the reactivity of solvated electrons with ammonium nitrate (B79036) in 2-propanol/water mixtures have shown that the reaction rates are dependent on the solvent composition and the resulting changes in solvent structure and viscosity. researchgate.net The structure of the solvent shell around a reacting particle can influence its accessibility and reactivity.

Advanced Applications and Methodologies in Chemical Synthesis and Materials Science Utilizing Ammonia Isopropanol

Employment of Ammonia-Isopropanol Solutions in Organic Transformations

The ammonia-isopropanol solution is a cornerstone reagent for introducing nitrogen-containing functional groups and for promoting reactions that require a strong base in an organic environment. glindiachemicals.com Its efficacy stems from the dual role of ammonia (B1221849) as a potent nucleophile and a base, and isopropanol's role as a stable, non-aqueous solvent that minimizes undesirable side reactions often associated with water. google.comglindiachemicals.com

Amination and Derivatization of Functionalized Substrates

The primary application of ammonia in isopropanol (B130326) is in amination reactions, which involve the introduction of an amino (-NH2) group into an organic molecule. glindiachemicals.com This is a fundamental transformation in organic synthesis, crucial for building more complex nitrogen-containing compounds. The reaction of ammonia with isopropyl alcohol itself over a catalyst can produce a mixture of mono- and di-isopropyl amines. sciencemadness.org

A common challenge in the amination of alkyl halides with ammonia is the potential for polyalkylation, where the initially formed primary amine reacts further to form secondary and tertiary amines. sciencemadness.org However, by controlling reaction conditions and the ratio of ammonia to the substrate, the formation of the desired primary amine can be favored.

The mechanism of alcohol amination often proceeds through a "borrowing hydrogen" or hydrogen autotransfer process. This involves the catalyst first dehydrogenating the alcohol (like isopropanol) to form a ketone (acetone), which then reacts with ammonia to form an imine. researchgate.net This imine is subsequently hydrogenated by the catalyst to yield the final amine product. researchgate.net

| Substrate Type | Reagent System | Product Type | Key Considerations |

| Alkyl Halides | NH3 in Isopropanol | Primary, Secondary, Tertiary Amines | Risk of polyalkylation; excess ammonia favors primary amine formation. sciencemadness.org |

| Alcohols | NH3/Isopropanol, Catalyst (e.g., Ni, Ru) | Primary Amines | Reaction proceeds via dehydrogenation to ketone/aldehyde, followed by reductive amination. researchgate.net |

| Anhydrides | NH3 in Isopropanol | Amides (Monoamides) | Used in multi-step syntheses, such as for pharmaceutical precursors. google.com |

Base-Catalyzed Processes in Non-Aqueous Environments

The strong basicity of ammonia dissolved in isopropanol makes it an effective catalyst for various organic transformations that require deprotonation or proceed via a base-catalyzed mechanism. glindiachemicals.com The non-aqueous nature of the isopropanol solvent is critical in reactions involving water-sensitive reagents, such as organometallics or certain acid chlorides, preventing their hydrolysis and increasing reaction yields. google.comglindiachemicals.com

A notable example is the synthesis of metal alkoxides. In a documented procedure for synthesizing zirconium(IV) isopropoxide isopropanol complex, a 2 M solution of ammonia in isopropanol is added to a suspension of zirconium(IV) chloride in toluene. researchgate.net In this reaction, ammonia acts as a base to neutralize the HCl formed, driving the reaction to completion and precipitating the ammonium (B1175870) chloride byproduct, which is easily removed by filtration. researchgate.net The isopropanol serves as both a reactant and the solvent.

Synthesis of Zirconium(IV) Isopropoxide Isopropanol Complex

| Parameter | Value/Condition | Purpose/Comment |

|---|---|---|

| Reactants | Zirconium(IV) chloride, 2 M Ammonia in Isopropanol | ZrCl4 is the metal precursor; NH3/Isopropanol is the base and alkoxide source. researchgate.net |

| Solvent | Toluene, Isopropanol | Toluene suspends the ZrCl4; Isopropanol is a reactant and solvent. researchgate.net |

| Stoichiometry | 4.5 eq. of Ammonia | Sufficient excess to drive the reaction and neutralize all formed HCl. researchgate.net |

| Temperature | Cooled with a water bath | The reaction is slightly exothermic. researchgate.net |

| Outcome | Formation of Zr(OiPr)4·iPrOH and NH4Cl precipitate | The non-aqueous system allows for easy separation of the solid byproduct. researchgate.net |

Applications in Pharmaceutical Precursor Synthesis

Ammonia-isopropanol solutions are valuable in the multi-step synthesis of active pharmaceutical ingredients (APIs). The ability to perform clean and efficient aminations or base-catalyzed reactions is crucial for constructing the complex molecular architectures of modern drugs.

One prominent example is in the synthesis of Gabapentin, a drug used to treat epilepsy and neuropathic pain. google.comnih.gov A key step in one patented process involves the treatment of 1,1-cyclohexane diacetic acid anhydride (B1165640) with a pre-generated solution of ammonia in isopropyl alcohol. google.comnih.gov This reaction selectively opens the anhydride ring to form 1,1-cyclohexane diacetic acid monoamide, a direct precursor to Gabapentin. google.com The use of the ammonia-isopropanol solution under mild conditions (e.g., 0 to 10°C) provides a simple, economical, and scalable method for producing this critical intermediate with high purity. google.com

Another related application is the synthesis of isopropanolamines from isopropanol and ammonia, which themselves serve as intermediates in the production of various pharmaceuticals, including anticancer agents and platelet aggregation inhibitors. researchgate.net Furthermore, while not using ammonia directly, solutions of other reagents like HCl in isopropanol are also employed in the final steps of drug synthesis, such as forming the hydrochloride salt of amitriptyline. acs.org

Ammonia-Isopropanol in Surface Chemistry and Material Modification

The chemical properties of ammonia and isopropanol find utility beyond synthesis, extending into the fields of materials science and surface chemistry. Here, these solutions are used for controlled etching, surface cleaning, and as a medium for specialized formulations. glindiachemicals.com

Surface Etching and Roughening Modulation with Isopropyl Alcohol-Ammonium Solutions

In the semiconductor and microelectromechanical systems (MEMS) industries, precise modification of surfaces is paramount. Aqueous solutions containing ammonium hydroxide (B78521) and isopropyl alcohol (IPA) are used as etchants for materials like silicon. google.comepa.govresearchgate.net While often used in aqueous systems, the principles are relevant. The ammonium hydroxide acts as the primary etchant, while the isopropyl alcohol serves as a moderating agent or surfactant. google.com

The addition of IPA to alkaline etchants like ammonium hydroxide or tetramethyl ammonium hydroxide (TMAH) improves the wettability of the silicon surface, leading to a smoother etched surface and preventing the formation of undesirable pyramidal hillocks. researchgate.net This is because IPA can reduce the stability of hydrogen bubbles that might otherwise act as micromasks on the surface. researchgate.net By carefully controlling the concentration of ammonium hydroxide and IPA, it is possible to modulate the etch rate and surface roughness, achieving highly uniform and controlled etching. google.com For instance, a dilute solution of ammonium hydroxide (from a 29% aqueous solution) and isopropyl alcohol in water can achieve controlled etch rates of doped polysilicon, which is crucial for increasing the surface area and capacitance of micro-capacitors. google.com

Formulation Chemistry of Quaternary Ammonium Compounds in Isopropyl Alcohol for Specific Applications

Quaternary ammonium compounds (QACs or "quats") are derivatives of ammonia where all four hydrogen atoms on the ammonium ion are replaced by organic groups. mass.gov These compounds are widely used as disinfectants, surfactants, and antistatic agents. mass.govgoogleapis.com Isopropyl alcohol is a key solvent in the formulation of QAC-based products. google.cominfectioncontroltoday.com

These formulations are also used as sanitizers in dry-processing environments, such as food manufacturing, where the introduction of water is undesirable. nih.gov An isopropyl alcohol-quaternary ammonium (IPAQuat) formula can effectively eliminate pathogens like Salmonella from food contact surfaces without introducing water, which could support microbial growth. nih.govresearchgate.net

Isopropyl Alcohol as a Medium for Chemical Processes

A solution of ammonia in isopropyl alcohol (isopropanol) serves as a versatile and effective medium for a variety of chemical processes in both synthesis and materials science. This non-aqueous, volatile solvent system offers distinct advantages in specific applications, influencing reaction pathways, product selectivity, and material properties. researchgate.net Isopropanol's physical and chemical characteristics, when combined with the basic and nucleophilic nature of ammonia, create a unique reaction environment. researchgate.net

Reductive Amination of Alcohols and Ketones

The synthesis of primary amines through the reductive amination of alcohols and ketones is a fundamental transformation in organic chemistry. Isopropyl alcohol is a viable solvent for these reactions, which typically proceed through a "dehydrogenation-imidization-hydroamination" mechanism. mdpi.com In this process, the alcohol is first dehydrogenated to an aldehyde or ketone, which then reacts with ammonia to form an imine. Subsequent hydrogenation of the imine yields the primary amine. mdpi.com

In the reductive amination of isopropanol itself to produce isopropylamine (B41738), the dehydrogenation of isopropanol to acetone (B3395972) is considered the rate-limiting step. researchgate.net The choice of catalyst is crucial, with nickel-based catalysts being common. mdpi.com The basicity of the catalyst support can promote the desorption of the product, isopropylamine, and inhibit side reactions, thereby increasing selectivity. researchgate.net

The partial pressure of ammonia also plays a significant role. In the reductive amination of 2-propanol, an increase in ammonia partial pressure leads to a gradual increase in selectivity for isopropylamine, while the selectivity for the acetone byproduct decreases. mdpi.com This is attributed to the excess ammonia promoting the reductive amination of the intermediate acetone. mdpi.com

A systematic study on the solvent effect in the reductive amination of ketones revealed that protic solvents like methanol (B129727), ethanol (B145695), and isopropanol are effective. researchgate.net While methanol was identified as the optimal solvent in one study for achieving high rates of imine and Schiff base formation, isopropanol also facilitates the reaction, albeit with potentially lower conversion rates compared to more polar alcohols. researchgate.net For instance, in one set of experiments, a 39% conversion was observed using propanol, compared to 69% in ethanol. researchgate.net

The general mechanism for the reductive amination of a ketone with ammonia involves the formation of an imine intermediate, which is then reduced. youtube.com The use of specific reducing agents like sodium cyanoborohydride is advantageous as it is mild enough not to reduce the initial ketone but is effective in reducing the more reactive imine. youtube.com

Table 1: Effect of Ammonia Partial Pressure on Reductive Amination of 2-Propanol Reaction Conditions: T = 210 °C, WHSV (h⁻¹) = 4.29; feed composition of 2-propanol/H₂ (mol %) = 1/8. Data sourced from a study on Co/Al₂O₃ catalysts.

| Ammonia Partial Pressure (MPa) | Isopropanol Conversion (%) | Isopropylamine Selectivity (%) | Acetone Selectivity (%) |

| 0.2 | ~95 | ~85 | ~10 |

| 0.4 | ~95 | ~90 | ~5 |

| 0.6 | ~95 | ~93 | <5 |

| 0.8 | ~95 | ~95 | <5 |

| This table is generated based on graphical data presented in the cited literature and values are approximate. mdpi.com |

Synthesis of Silica (B1680970) Nanoparticles

The Stöber method is a widely used sol-gel technique for synthesizing monodisperse silica (SiO₂) nanoparticles through the hydrolysis and condensation of silane (B1218182) precursors, such as tetraethyl orthosilicate (B98303) (TEOS). uitm.edu.myresearchgate.net The reaction is typically catalyzed by ammonia in an alcohol solvent, with isopropanol being one of the common choices. rsc.org The solvent plays a crucial role in determining the final properties of the silica particles. researchgate.netrsc.org

The polarity of the alcohol solvent influences both the hydrolysis rate of the precursor and the final particle size. rsc.org Generally, a decrease in solvent polarity leads to a lower hydrolysis rate but results in larger particle sizes. rsc.orgrsc.org When comparing different alcohols, the average size of silica nanoparticles has been observed to increase when moving from methanol to isopropanol, which is less polar. rsc.org

The concentration of ammonia in the isopropanol medium is another critical parameter that directly affects the size of the resulting silica nanoparticles. uitm.edu.my Research has consistently shown that an increase in ammonia concentration leads to the formation of larger silica particles. uitm.edu.mysurajitdhara.in This is because ammonia catalyzes both the hydrolysis and condensation reactions, and higher catalyst concentrations accelerate the growth phase of the particles. rsc.org

Table 2: Influence of Ammonia Concentration in an Alcohol Medium on Silica Nanoparticle Size Synthesized using the Stöber method with tetraethoxysilane (TEOS) as the precursor.

| Sample | Ammonia Concentration (mol/L) | Solvent System | Average Particle Size (nm) |

| 1 | 0.1 | Isopropanol/Water | 81.25 |

| 2 | 0.3 | Isopropanol/Water | 102.50 |

| 3 | 0.5 | Isopropanol/Water | 125.67 |

| 4 | 0.7 | Isopropanol/Water | 142.89 |

| 5 | 0.9 | Isopropanol/Water | 155.42 |

| Data derived from a study using varying ammonia concentrations to synthesize silica nanoparticles. uitm.edu.my |

Electrocatalytic Nitrogen Reduction to Ammonia

The electrochemical nitrogen reduction reaction (ENRR) presents a promising alternative to the conventional Haber-Bosch process for ammonia synthesis. rsc.orgflowlabtech.com A significant challenge in aqueous systems is the low solubility of nitrogen (N₂) and the competing hydrogen evolution reaction (HER). rsc.orgflowlabtech.com Isopropanol has been investigated as a solvent medium to overcome these limitations. rsc.orgflowlabtech.com

The solubility of nitrogen in isopropanol at room temperature and pressure is more than ten times higher than in an aqueous solution. rsc.orgflowlabtech.com This increased N₂ concentration at the electrode-electrolyte interface is crucial for enhancing the reaction rate. Furthermore, the use of a non-aqueous or co-solvent system like isopropanol can help suppress the competing HER. rsc.orgflowlabtech.com

In one study, a two-component electrolyte of isopropanol and a phosphate (B84403) buffer solution (PBS) was used with a NiFe₂O₄ nanoarray on nickel foam as the electrocatalyst. flowlabtech.com This system achieved a high ammonia yield and Faradaic efficiency, demonstrating the benefits of using isopropanol. flowlabtech.com When the reaction was conducted in a pure PBS solution without isopropanol, the ammonia production efficiency and Faradaic efficiency were significantly lower. flowlabtech.com

Table 3: Performance of Electrocatalytic Nitrogen Reduction in Different Electrolytes Using a NiFe₂O₄/NF catalyst at room temperature and pressure.

| Electrolyte System | Ammonia Yield (µg h⁻¹ cm⁻²) | Faradaic Efficiency (%) |

| Isopropanol-PBS | 1.1 | 31.4 |

| Pure PBS | 0.27 | 1.9 |

| This table highlights the superior performance achieved when isopropanol is used as a co-solvent. flowlabtech.com |

Spectroscopic and Analytical Characterization of Ammonia Isopropanol Systems and Reaction Products

Vibrational Spectroscopy of Ammonia-Isopropanol Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the molecular vibrations of reactants and products. It provides insight into the changes in bond strength and molecular structure that occur during the reaction between ammonia (B1221849) and isopropanol (B130326).

Fourier Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy is instrumental in identifying functional groups and monitoring the progress of the reaction between ammonia and isopropanol. The spectra of the reactants, ammonia and isopropanol, show characteristic absorption bands that are altered upon reaction to form products like isopropylamine (B41738).

Isopropanol exhibits a prominent, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration, indicative of hydrogen bonding. nist.gov Other significant peaks for isopropanol include C-H stretching vibrations around 2850-3000 cm⁻¹ and a strong C-O stretching vibration between 1000 and 1200 cm⁻¹. nist.gov

Ammonia gas shows characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and N-H bending (scissoring) vibrations around 1620 cm⁻¹. nist.gov A prominent feature in the gas-phase spectrum of ammonia is a series of sharp lines around 932 and 968 cm⁻¹ due to inversion-rotation transitions. nist.govresearchgate.net

Upon reaction to form isopropylamine , the characteristic O-H stretching band of isopropanol disappears, and new bands associated with the amine functional group appear. Primary amines like isopropylamine show two N-H stretching bands in the 3300-3500 cm⁻¹ region. docbrown.info Additionally, a characteristic N-H bending vibration is observed around 1580-1650 cm⁻¹. docbrown.info The C-N stretching vibration for aliphatic amines like isopropylamine typically appears in the 1020-1250 cm⁻¹ region. docbrown.info

| Compound | Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |

| Isopropanol | O-H Stretch | 3200-3600 (broad) | nist.gov |

| C-H Stretch | 2850-3000 | nist.gov | |

| C-O Stretch | 1000-1200 | nist.gov | |

| Ammonia | N-H Stretch | 3300-3500 | nist.gov |

| N-H Bend | ~1620 | nist.gov | |

| Isopropylamine | N-H Stretch | 3300-3500 (two bands) | docbrown.info |

| N-H Bend | 1580-1650 | docbrown.info | |

| C-N Stretch | 1020-1250 | docbrown.info |

Raman Spectroscopy Investigations of Molecular Structure and Reaction Progress

Raman spectroscopy complements FTIR by providing information on the vibrations of non-polar bonds and is particularly useful for studying reactions in aqueous or, in this case, ammonia solutions.

Studies on the interaction of isopropanol with liquid ammonia have shown distinct changes in the Raman spectrum. nii.ac.jp The vibrations of isopropanol, specifically the C-H stretching, C-O stretching, and O-H bending vibrations, are affected by mixing with liquid ammonia. nii.ac.jp Changes have been observed in both low and high-frequency regions of the isopropanol spectrum upon interaction with ammonia. nii.ac.jp

The Raman spectrum of isopropanol shows a strong characteristic peak at approximately 819 cm⁻¹, along with peaks in the 2800-3000 cm⁻¹ region corresponding to C-H stretching modes. researchgate.netphysicsopenlab.org The reaction to form isopropylamine can be monitored by the appearance of its characteristic Raman signals. The Raman spectrum for isopropylamine shows notable peaks that can be used for its identification. nih.gov

| Compound | Key Raman Peaks (cm⁻¹) | Assignment | Reference |

| Isopropanol | ~819 | C-C-O symmetric stretch | researchgate.net |

| 2800-3000 | C-H stretching modes | physicsopenlab.org | |

| Ammonia (liquid) | ~3250, ~3380 | N-H stretching modes | |

| Isopropylamine | 1053 | Not specified | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. In the ammonia-isopropanol system, ¹H NMR and ¹³C NMR can be used to identify the reaction products, primarily isopropylamine.

The ¹H NMR spectrum of isopropanol is characterized by a doublet for the six equivalent methyl (CH₃) protons, a multiplet (septet) for the single methine (CH) proton, and a singlet for the hydroxyl (OH) proton, which can vary in its chemical shift depending on conditions.

For the reaction product, isopropylamine , the ¹H NMR spectrum provides clear evidence of its formation. The spectrum typically shows a signal for the two equivalent methyl (CH₃) groups, a multiplet for the methine (CH) proton, and a signal for the amino (NH₂) protons. chemicalbook.comdocbrown.info The integration of these signals (6:1:2) confirms the structure of isopropylamine. docbrown.info

| Compound | Protons | Chemical Shift (ppm) | Multiplicity | Reference |

| Isopropanol | (CH₃)₂CH- | ~1.2 | Doublet | |

| -CH(OH)- | ~4.0 | Septet | ||

| -OH | Variable | Singlet | ||

| Isopropylamine | (CH₃)₂CH- | ~1.0-1.2 | Doublet | chemicalbook.comdocbrown.info |

| -CH(NH₂)- | ~3.0-3.1 | Septet | chemicalbook.comdocbrown.info | |

| -NH₂ | ~1.15 | Singlet (broad) | chemicalbook.com |

Mass Spectrometry for Identification and Quantification of Reaction Products

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of compounds by analyzing their mass-to-charge ratio after ionization. For the ammonia-isopropanol system, MS can identify the products of the amination reaction.

The mass spectrum of the primary product, isopropylamine (C₃H₉N), has a molecular weight of 59.11 g/mol . The molecular ion peak ([M]⁺) is observed at an m/z of 59. docbrown.info A characteristic and often the most abundant fragment (base peak) in the mass spectrum of isopropylamine is found at m/z 44. docbrown.info This fragment corresponds to the loss of a methyl group (CH₃) from the molecular ion. docbrown.info Another significant fragment can be observed at m/z 43, resulting from the cleavage of the C-N bond. docbrown.info The presence of diisopropylamine (B44863), a potential secondary product, would be indicated by a molecular ion peak at m/z 101.19. nist.gov

| Compound | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| Isopropanol | 60.10 | 60 | 45 | |

| Isopropylamine | 59.11 | 59 | 44 (Base Peak), 43 | docbrown.info |

| Diisopropylamine | 101.19 | 101 | 86, 58 | nist.gov |

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for separating the components of the ammonia-isopropanol reaction mixture, allowing for their individual identification and quantification.

Gas Chromatography (GC) for Volatile Amine and Alcohol Analysis

Gas chromatography is particularly well-suited for the analysis of volatile compounds like isopropanol and its aminated products. The components of the reaction mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for detection.

GC methods have been developed for the quantitative analysis of isopropanol. nih.govexlibrisgroup.com The separation of the reaction mixture would show distinct peaks for unreacted isopropanol, and the products isopropylamine and diisopropylamine, based on their different retention times. The reaction of ammonia and isopropyl alcohol can yield a mixture of mono- and di-isopropyl amines, which can be separated by techniques such as distillation, a process that can be monitored and verified by GC analysis. sciencemadness.orggoogle.com

A typical GC analysis would involve injecting a sample of the reaction mixture into the chromatograph. The components would elute in order of increasing boiling point: isopropylamine (32.4 °C), followed by isopropanol (82.6 °C), and then diisopropylamine (84 °C). The relative peak areas can be used to determine the concentration of each component and thus monitor the progress of the reaction.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Components

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone analytical technique for the separation, identification, and quantification of components within a reaction mixture of ammonia and isopropanol. elgalabwater.comteledynelabs.com This method is particularly valuable for monitoring reaction progress by measuring the consumption of reactants and the formation of products, such as various isopropylamines. google.com The separation is predicated on the differential partitioning of analyte molecules between a liquid mobile phase and a solid stationary phase packed within a column. teledynelabs.com

The primary challenge in analyzing a mixture of ammonia, isopropanol, and their amine products lies in the diverse chemical properties of these compounds. Ammonia and its resultant amines are basic and hydrophilic, whereas isopropanol is a polar organic solvent. sielc.comsigmaaldrich.com Furthermore, these compounds lack strong chromophores, making detection by standard UV-Vis spectrophotometry difficult without derivatization. sielc.com Consequently, specialized HPLC methods, often employing mixed-mode chromatography and universal detection techniques like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), are required for effective analysis. sielc.com

Methodology and Instrumentation

A robust HPLC method for an ammonia-isopropanol reaction mixture would typically employ a mixed-mode stationary phase that combines reversed-phase and ion-exchange functionalities. This allows for the simultaneous retention and separation of both polar, ionic species (ammonia, protonated amines) and neutral or weakly polar molecules (isopropanol).

A common instrument setup would include:

HPLC System: A quaternary pump, autosampler, column thermostat, and detector.

Column: A mixed-mode column, such as a Primesep A or similar, designed for the retention of polar and basic compounds. sielc.com

Mobile Phase: A gradient elution is often necessary. This might involve a mixture of water with an organic modifier like acetonitrile, and an acid additive such as trifluoroacetic acid (TFA) to control pH and improve peak shape for the amine compounds. sielc.com

Detector: An Evaporative Light Scattering Detector (ELSD) is suitable for this application as it can detect any non-volatile analyte, overcoming the lack of UV absorbance in the target compounds. sielc.com

Research Findings and Component Separation

In a typical analysis, the components of the reaction mixture are separated based on their relative affinities for the stationary and mobile phases. Isopropanol, being less polar than the protonated amines and ammonia, would generally elute earlier from a mixed-mode column operating under these conditions. Ammonia, being the smallest and most polar, would have a distinct retention time, followed by the product amines (mono-, di-, and tri-isopropylamine) which would be separated based on their increasing size and hydrophobicity.

The retention of the amine compounds is achieved through a combination of ion-exchange interactions with the stationary phase and partitioning effects. The gradient elution, where the concentration of the organic modifier (e.g., acetonitrile) is increased over time, serves to sequentially elute the compounds from the column, with more strongly retained components eluting later.

Below are representative data tables illustrating the typical chromatographic parameters and the resulting separation of the key components in an ammonia-isopropanol reaction mixture.

Table 1: HPLC Method Parameters

| Parameter | Condition |

| Column | Mixed-Mode Cation Exchange/Reversed-Phase (e.g., Primesep A, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 60% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas: Nitrogen) |

Table 2: Representative Chromatographic Data

| Compound | Retention Time (minutes) | Relative Peak Area (%) - Early Reaction | Relative Peak Area (%) - Late Reaction |

| Isopropanol | 3.5 | 48.0 | 15.0 |

| Ammonia | 4.8 | 45.0 | 10.0 |

| Isopropylamine | 8.2 | 5.0 | 40.0 |

| Di-isopropylamine | 11.5 | 2.0 | 30.0 |

| Tri-isopropylamine | 14.1 | <0.1 | 5.0 |

Note: The data presented in these tables are illustrative and intended to represent typical results from an optimized HPLC method for this specific analysis. Actual retention times and peak areas will vary based on the specific instrument, column, and reaction conditions.

The progression of the reaction from ammonia and isopropanol to form isopropylamines can be effectively monitored by tracking the decrease in the peak areas of the reactants and the corresponding increase in the peak areas of the products over time. google.com This quantitative data is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the desired product distribution is achieved.

Separation and Purification Strategies for Products of Ammonia Isopropyl Alcohol Reactions

Distillation-Based Separation of Amines from Isopropyl Alcohol

Distillation is a cornerstone of the separation process in the production of isopropylamines. However, the close boiling points of the components and the formation of azeotropes present significant challenges.

The separation of diisopropylamine (B44863) from isopropyl alcohol is complicated by the proximity of their boiling points (83.7°C and 82.4°C, respectively) and the formation of a binary azeotrope that boils at 79°C. google.comgoogle.com Similarly, both isopropyl alcohol and diisopropylamine form azeotropes with water. google.comresearchgate.net The isopropyl alcohol-water azeotrope boils at 80.5°C, while the diisopropylamine-water azeotrope boils at 74.2°C. google.comgoogle.com These azeotropes make simple fractional distillation ineffective for achieving complete separation. google.com

Azeotropic distillation is a technique used to break these azeotropes by introducing an additional component, known as an entrainer, which forms a new, lower-boiling azeotrope with one or more of the components in the mixture. wikipedia.org

Use of Water as an Entrainer: One established method involves adding a sufficient amount of water to the mixture of isopropyl alcohol and diisopropylamine. google.com Upon distillation, the diisopropylamine is removed as a lower-boiling azeotrope with water, leaving the isopropyl alcohol as the residue. google.com The diisopropylamine can then be separated from the water in the distillate through methods like dehydration with caustic soda. google.com However, this separation may not be perfect, with the distillate sometimes containing a small percentage of isopropyl alcohol. google.comgoogleapis.com

Use of Inert Organic Entrainers: An alternative strategy involves adding an inert organic liquid, such as cyclohexane, to the mixture. google.comgoogle.com This entrainer is selected for its ability to form a low-boiling azeotrope with isopropyl alcohol. google.com During distillation, the isopropyl alcohol is removed as an azeotrope with the entrainer, allowing for the subsequent purification of diisopropylamine by fractional distillation. google.com In some process variations, a heterogeneous azeotrope is formed, which, upon condensation, separates into two immiscible liquid phases, facilitating the recovery and recycling of the entrainer. wikipedia.orggoogle.com The presence of water can lead to the formation of a ternary azeotrope (e.g., isopropyl alcohol/water/cyclohexane), which has an even lower boiling point, further aiding the separation. researchgate.net

The table below summarizes the key azeotropes encountered in the ammonia-isopropyl alcohol system.

| Azeotropic Mixture | Boiling Point (°C) |

| Isopropyl alcohol / Diisopropylamine | 79 |

| Isopropyl alcohol / Water | 80.5 |

| Diisopropylamine / Water | 74.2 |

| Isopropyl alcohol / Water / Cyclohexane | 64.1 |

The industrial-scale separation of products from the amination of isopropyl alcohol typically employs a multi-column distillation train. acs.orgepa.gov A common process design involves a reactor followed by a series of three distillation columns to separate ammonia (B1221849), MIPA, and DIPA. acs.orgresearchgate.net

A typical process flow is as follows:

The reactor effluent, containing MIPA, DIPA, water, unreacted isopropyl alcohol, and excess ammonia, is fed into the first distillation column. acs.orggoogle.com

In the first column, excess ammonia is separated as the overhead product and is recycled back to the reactor. acs.orgepa.gov An excess of ammonia in the reactor is beneficial as it helps to suppress the formation of the DIPA byproduct. acs.orgresearchgate.net

The bottoms from the first column are then fed to a second column where the desired product, MIPA, is separated as the distillate. google.com

The bottoms from the second column, now containing DIPA, isopropyl alcohol, and water, are sent to a third column. acs.orggoogle.com In this final column, the DIPA-water azeotrope is taken as the overhead product. google.com The bottoms product consists of isopropyl alcohol and some water, which can be recycled. google.com

The design of this separation sequence is a complex optimization problem, balancing the costs of the reactor (where higher ammonia recycle reduces DIPA formation) against the separation costs in the distillation columns. acs.orgepa.gov The presence of multiple azeotropes necessitates careful design and control of the distillation columns to ensure the feasibility and efficiency of the separation. researchgate.net Some designs may also incorporate a decanter to handle liquid-liquid phase separation, particularly for the DIPA-water azeotrope, which can improve energy efficiency. researchgate.netntnu.no

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE), also known as solvent extraction, is a separation technique based on the differential solubilities of compounds in two immiscible liquids, typically an aqueous phase and an organic solvent phase. wikipedia.org This method can be a valuable alternative or complement to distillation, especially for separating components with close boiling points or those that form challenging azeotropes.

The principle behind using LLE for amine purification relies on the ability to change the polarity and solubility of amines by adjusting the pH of the aqueous phase. wikipedia.orgresearchgate.net

In an acidic aqueous solution, amines are protonated to form ammonium (B1175870) salts, which are highly soluble in water and insoluble in nonpolar organic solvents.

Conversely, in a basic aqueous solution, amines are deprotonated to their free base form, which is less soluble in water and more soluble in organic solvents. wikipedia.org

This pH-dependent solubility allows for the selective transfer of amines between an aqueous and an organic phase. For instance, a mixture of amines and a non-polar compound like unreacted isopropyl alcohol could be treated with an acidic aqueous solution. The amines would be drawn into the aqueous phase as their salts, leaving the alcohol in the organic phase. Subsequently, the pH of the aqueous phase can be raised, converting the amine salts back to their free base form, which can then be extracted into a fresh organic solvent. youtube.com

While specific industrial applications of LLE for the isopropylamine-isopropyl alcohol system are not extensively detailed in the provided search results, the principles are well-established. For example, multi-stage liquid-liquid extraction using water as the extractant has been described for the separation of ethylamines from ethanol (B145695), a system analogous to the one . google.com In such a process, water is used to selectively extract the more polar components (like ethanol and lower-molecular-weight amines) from the less polar ones. google.com

Chromatographic Purification Techniques at Preparative Scale

Preparative chromatography is a powerful purification technique that is employed when very high purity is required, or when distillation and extraction methods are ineffective. manufacturingchemist.cominterchim.com Unlike analytical chromatography, which is used for identification and quantification, preparative chromatography aims to isolate and collect significant quantities of a specific compound from a mixture. teledynelabs.com

The separation in chromatography is based on the differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that moves through it. interchim.com By selecting the appropriate stationary and mobile phases, components with very similar physical properties can be effectively separated. manufacturingchemist.com

For the purification of isopropylamines, preparative high-performance liquid chromatography (HPLC) could be employed. sielc.com Key aspects of this technique include:

Stationary Phase: Typically, silica (B1680970) gel or a modified silica gel (e.g., C18) is used, packed into a column.

Mobile Phase: A solvent or a mixture of solvents is pumped through the column. The composition of the mobile phase is optimized to achieve the best separation.

Scaling Up: Methods developed on an analytical HPLC scale can be scaled up to a preparative scale by using larger columns and higher flow rates to process larger quantities of material. interchim.comteledynelabs.com

Preparative chromatography is particularly useful for removing trace impurities or for separating compounds that are structurally very similar. manufacturingchemist.com While it can be more expensive than distillation or extraction due to solvent consumption and the cost of the stationary phase, it offers unparalleled selectivity and can produce products of very high purity. manufacturingchemist.com This makes it a valuable tool in the final polishing steps of purification for specialty chemical and pharmaceutical applications. teledynelabs.com

Environmental Research Perspectives on Ammonia and Isopropyl Alcohol Species

Environmental Fate and Transport Studies of Ammonia (B1221849) and Isopropyl Alcohol

The environmental fate and transport of chemical substances describe their movement and transformation in the air, water, and soil. Understanding these pathways is critical for evaluating their environmental impact.

Ammonia (NH₃)

Ammonia is a key component of the global nitrogen cycle and is naturally present in the environment from processes like the decomposition of organic matter. mda.state.mn.us Its environmental behavior is significantly influenced by pH and temperature. iiar.org In water, ammonia exists in a dynamic equilibrium between its un-ionized form (NH₃), which is more toxic to aquatic life, and the ionized ammonium (B1175870) ion (NH₄⁺), which is less toxic. mda.state.mn.usepa.gov An increase in pH or temperature shifts this equilibrium towards the un-ionized form. iiar.orgepa.gov

Atmospheric Transport : As the most abundant alkaline gas in the atmosphere, ammonia can be transported over long distances. iiar.orgncsu.edu It can be removed from the atmosphere through dry deposition (uptake by plants, soils, and water surfaces) and wet deposition (rainout and washout). iiar.orgncsu.edu The estimated atmospheric half-life of ammonia is a few days. iiar.org

Fate in Water : In aquatic systems, the fate of ammonia is governed by volatilization, nitrification, and uptake by aquatic plants. iiar.org Volatilization, the process of escaping to the atmosphere, is highly dependent on pH and temperature. iiar.org Nitrification is the biological oxidation of ammonium to nitrate (B79036) by microorganisms, which is a crucial process in the nitrogen cycle but can be inhibited by high concentrations of un-ionized ammonia. epa.govnih.gov

Fate in Soil : When released to soil, ammonium (NH₄⁺) binds readily to negatively charged soil particles and organic matter. mda.state.mn.us This binding reduces its mobility, meaning it is less likely to travel horizontally unless the soil itself is eroded. mda.state.mn.us However, it can be converted to nitrates by soil bacteria, and these nitrates are more mobile and can leach vertically through the soil profile into groundwater. mda.state.mn.us Dry soil can also rapidly adsorb ammonia gas from the atmosphere. iiar.org

Isopropyl Alcohol (IPA)

Isopropyl alcohol is a volatile organic compound (VOC) that can enter the environment through its widespread use as a solvent and in consumer products. usda.gov Its primary distribution in the environment is between air and water. usda.gov

Atmospheric Transport : When released into the atmosphere, the primary degradation pathway for isopropyl alcohol is through reaction with photochemically produced hydroxyl radicals.

Fate in Water and Soil : If released to soil or water, isopropyl alcohol is not expected to persist. usda.gov It is readily biodegradable under both aerobic (with oxygen) and anaerobic (without oxygen) conditions. usda.govnsf.gov Studies indicate a rapid aerobic soil half-life of one to seven days. usda.gov Due to its low soil adsorption coefficient (Koc), isopropanol (B130326) has very high mobility in soils and is likely to volatilize from both moist and dry soil surfaces. usda.gov

The following table summarizes the key environmental fate characteristics of ammonia and isopropyl alcohol.

Table 1: Environmental Fate Characteristics of Ammonia and Isopropyl Alcohol| Characteristic | Ammonia (NH₃/NH₄⁺) | Isopropyl Alcohol (C₃H₈O) |

|---|---|---|

| Primary Environmental Compartments | Air, Water, Soil | Air, Water |

| Key Transport Processes | Atmospheric deposition (wet & dry), Water runoff, Soil leaching (as nitrate) mda.state.mn.usiiar.orgncsu.edu | Volatilization, High mobility in soil usda.gov |

| Primary Degradation Pathways | Nitrification (biological oxidation) in soil and water epa.govnih.gov | Rapid biodegradation (aerobic & anaerobic), Reaction with atmospheric hydroxyl radicals usda.govnsf.gov |

| Persistence | Low; rapidly cycles in the environment mda.state.mn.us | Low; rapid biodegradation reported usda.gov |

| Influencing Factors | pH, Temperature iiar.org | Presence of microorganisms nsf.gov |

Research on Chemical Interactions and Transformations of Related Compounds in Environmental Compartments

In the environment, ammonia and isopropyl alcohol can undergo various chemical reactions and transformations, influencing air and water quality.

Atmospheric Chemistry

For volatile organic compounds like isopropyl alcohol, the primary atmospheric transformation is oxidation initiated by the hydroxyl (OH) radical. While direct studies on ammonia's catalytic effect on isopropyl alcohol oxidation are limited, research on methanol (B129727) (the simplest alcohol) shows that the presence of a single ammonia molecule does not significantly enhance its reaction with OH radicals under typical tropospheric conditions. nih.gov

Aquatic and Soil Transformations

In soil and water, the most significant transformation for ammonia is nitrification, a microbial process that converts ammonium to nitrite (B80452) and then to nitrate. nih.gov This process is a cornerstone of the nitrogen cycle. mda.state.mn.us The transformation of ammonium to nitrate can also produce acidity (H⁺ ions), which in turn lowers the pH of the surrounding environment and can influence the mobility and fate of other contaminants, such as heavy metals. nih.gov

Isopropyl alcohol is subject to microbial degradation in both soil and aquatic environments. nsf.gov Microbial consortia can break down the alcohol, and in some cases, this can lead to the formation of intermediate products like acetone (B3395972). nsf.gov The efficiency of this biodegradation can be affected by environmental factors such as salinity, with high salt concentrations potentially inhibiting the process. nsf.gov

A mixture of isopropanol and ammonia has been effectively used as a solvent to extract organic compounds from soil samples for analysis, indicating their combined ability to interact with and mobilize soil organic matter. researchgate.net

Methodologies for Environmental Impact Assessment of Chemical Processes Involving Ammonia and Isopropyl Alcohol

Assessing the environmental impact of industrial processes that use or produce ammonia and isopropyl alcohol involves a structured approach, combining process analysis with environmental monitoring.

Environmental Impact Assessment (EIA) and Life Cycle Assessment (LCA)

Environmental Impact Assessment (EIA) is a systematic process used to predict and evaluate the potential environmental consequences of a proposed project or development. alliedacademies.orgbp.com The process involves identifying potential impacts on air, water, soil, and ecosystems, and then proposing mitigation measures to minimize adverse effects. alliedacademies.orgthe-eis.com

Life Cycle Assessment (LCA) is a more comprehensive methodology that evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and disposal ("cradle-to-gate" or "cradle-to-grave"). alliedacademies.orgnih.gov For ammonia production, for instance, an LCA would quantify factors like greenhouse gas emissions and energy consumption for different manufacturing routes (e.g., steam methane (B114726) reforming vs. electrolysis). nih.gov A key finding from such assessments is that the environmental impact, particularly the carbon footprint, is highly dependent on the energy source used in the production process. nih.gov

Another quantitative evaluation method is the "green degree" method, which integrates multiple environmental impact categories (such as global, air, water, and toxicological effects) into a single index to assess the environmental performance of a chemical process. researchgate.net

Analytical Methods for Environmental Monitoring

Effective environmental impact assessment relies on accurate monitoring of the chemical species in different environmental media. A variety of standardized analytical methods are available for detecting and quantifying ammonia in air, water, and soil samples. cdc.gov

The following table outlines common analytical techniques used for ammonia.

Table 2: Selected Analytical Methods for Ammonia in Environmental Samples

| Method | Sample Type | Principle | Reference |

|---|---|---|---|

| Ion Selective Electrode (ISE) | Water | Potentiometric measurement of ammonia concentration after converting ammonium to ammonia gas. | coleparmer.com |

| Phenate Method (Colorimetric) | Water | Ammonia reacts with alkaline phenol (B47542) and hypochlorite (B82951) to form a blue-colored indophenol, the intensity of which is measured spectrophotometrically. | coleparmer.com |

| Titration | Water | After distillation to separate ammonia, it is absorbed in an acidic solution and titrated. | coleparmer.com |

| Ion Chromatography (IC) | Water, Air (after absorption) | Separates ammonium ions from other ions in a sample, followed by conductivity detection. | cdc.govnih.gov |

For organic compounds like isopropyl alcohol, gas chromatography (GC) coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID) is a standard and effective method for analysis in environmental samples. nih.gov These advanced analytical tools are essential for identifying pollution sources and implementing effective remediation strategies. nih.gov

Emerging Research Frontiers and Computational Approaches for Ammonia Isopropyl Alcohol Systems

Development of Sustainable and Green Chemistry Methodologies

The push towards environmentally benign chemical production has spurred the development of green chemistry methodologies for ammonia-isopropanol systems. These efforts align with the twelve principles of green chemistry, which advocate for waste prevention, atom economy, and energy efficiency. ijpsjournal.comnih.gov A significant area of research is the photocatalytic synthesis of ammonia (B1221849), a green alternative to the energy-intensive Haber-Bosch process. researchgate.net In some photocatalytic systems, alcohols like isopropanol (B130326) can serve as sacrificial agents to improve reaction efficiencies. researchgate.net

Computational Chemistry and Molecular Modeling of Ammonia-Isopropanol Interactions and Reactivity